molecular formula C12H18N2O3S B11066185 Thiourea, N-methyl-N'-[(3,4,5-trimethoxyphenyl)methyl]-

Thiourea, N-methyl-N'-[(3,4,5-trimethoxyphenyl)methyl]-

Cat. No.: B11066185
M. Wt: 270.35 g/mol
InChI Key: IVRXLCJQFJUQAB-UHFFFAOYSA-N
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Description

N-methyl-N’-(3,4,5-trimethoxybenzyl)thiourea is an organic compound that belongs to the class of thioureas It is characterized by the presence of a thiourea group attached to a benzyl group that is substituted with three methoxy groups at the 3, 4, and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N’-(3,4,5-trimethoxybenzyl)thiourea typically involves the reaction of N-methylthiourea with 3,4,5-trimethoxybenzyl chloride. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent, such as ethanol or methanol, at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of N-methyl-N’-(3,4,5-trimethoxybenzyl)thiourea follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N’-(3,4,5-trimethoxybenzyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The methoxy groups on the benzyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-methyl-N’-(3,4,5-trimethoxybenzyl)thiourea has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its effects on various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-methyl-N’-(3,4,5-trimethoxybenzyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. The methoxy groups on the benzyl ring may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N’-(3,4,5-trimethoxybenzyl)amine
  • N-methyl-N’-(3,4,5-trimethoxyphenyl)thiourea
  • N-methyl-N’-(3,4,5-trimethoxybenzyl)urea

Uniqueness

N-methyl-N’-(3,4,5-trimethoxybenzyl)thiourea is unique due to the presence of both the thiourea group and the trimethoxy-substituted benzyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The trimethoxybenzyl group enhances the compound’s solubility and stability, while the thiourea group provides reactivity towards various chemical transformations.

Properties

Molecular Formula

C12H18N2O3S

Molecular Weight

270.35 g/mol

IUPAC Name

1-methyl-3-[(3,4,5-trimethoxyphenyl)methyl]thiourea

InChI

InChI=1S/C12H18N2O3S/c1-13-12(18)14-7-8-5-9(15-2)11(17-4)10(6-8)16-3/h5-6H,7H2,1-4H3,(H2,13,14,18)

InChI Key

IVRXLCJQFJUQAB-UHFFFAOYSA-N

Canonical SMILES

CNC(=S)NCC1=CC(=C(C(=C1)OC)OC)OC

Origin of Product

United States

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